molecular formula C16H17NO6S B14426369 Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate CAS No. 82021-00-9

Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate

Cat. No.: B14426369
CAS No.: 82021-00-9
M. Wt: 351.4 g/mol
InChI Key: WNHDOTKMULNXJD-UHFFFAOYSA-N
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Description

Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate is a chemical compound known for its unique structure and properties It consists of a phenyl group attached to a benzene ring, which is further substituted with a methoxyethoxy group and a sulfonylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-(2-methoxyethoxy)benzene-1-sulfonyl chloride with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamate groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate involves its interaction with specific molecular targets and pathways. The sulfonylcarbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]urea
  • Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]thiocarbamate
  • Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]amide

Uniqueness

Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Properties

CAS No.

82021-00-9

Molecular Formula

C16H17NO6S

Molecular Weight

351.4 g/mol

IUPAC Name

phenyl N-[2-(2-methoxyethoxy)phenyl]sulfonylcarbamate

InChI

InChI=1S/C16H17NO6S/c1-21-11-12-22-14-9-5-6-10-15(14)24(19,20)17-16(18)23-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

WNHDOTKMULNXJD-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC=C1S(=O)(=O)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

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